potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate
Description
This compound is a potassium salt of a steroidal propanoic acid derivative with a complex hexacyclic backbone. Its structure includes a 15-hydroxy group, 10,14-dimethyl substituents, and a 7-oxo functional group, which are critical to its biological activity. The compound belongs to a class of steroidal molecules that act as mineralocorticoid receptor antagonists, commonly used in treating hypertension and edema by modulating electrolyte balance .
Key structural features:
- Hexacyclic framework: A nonadecane-derived backbone with fused cyclohexane and cyclopropane rings.
- Functional groups: Hydroxy (15-position), methyl (10,14-positions), and oxo (7-position) groups.
- Propanoate side chain: The potassium counterion enhances water solubility, a feature critical for bioavailability .
Properties
Molecular Formula |
C24H31KO4 |
|---|---|
Molecular Weight |
422.6 g/mol |
IUPAC Name |
potassium;3-[(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-15-hydroxy-10,14-dimethyl-7-oxo-15-hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-enyl]propanoate |
InChI |
InChI=1S/C24H32O4.K/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23,28)8-5-19(26)27;/h9,13-16,18,20-21,28H,3-8,10-11H2,1-2H3,(H,26,27);/q;+1/p-1/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;/m1./s1 |
InChI Key |
UPTLNSOWUJYZNB-LCFPDAFPSA-M |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@]5(CCC(=O)[O-])O)C.[K+] |
Canonical SMILES |
CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C5(CCC(=O)[O-])O)C.[K+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of drospirenone involves multiple steps, starting from steroidal precursors. One common method involves the oxidation of 17α-(3-hydroxypropyl)-6β,7β,15β,16β-dimethylene-5β-androstane-3β,5,17β-triol . The process includes:
Oxidation: Using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Cyclization: Formation of the spirolactone ring structure.
Purification: Column chromatography to isolate the desired product.
Industrial Production Methods: Industrial production of drospirenone typically follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Continuous flow systems: For efficient large-scale production.
Purification techniques: Such as crystallization and high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions: Drospirenone Acid Potassium Salt undergoes various chemical reactions, including:
Oxidation: Conversion to drospirenone acid.
Reduction: Formation of dihydrodrospirenone derivatives.
Substitution: Reactions with halogens or other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dichloromethane, tetrahydrofuran.
Major Products:
Drospirenone acid: Formed through oxidation.
Dihydrodrospirenone: Formed through reduction.
Scientific Research Applications
Drospirenone Acid Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential in treating hormonal disorders and as a component in contraceptives.
Industry: Utilized in the development of new pharmaceutical formulations and hormone therapies
Mechanism of Action
Drospirenone Acid Potassium Salt exerts its effects primarily through its interaction with progesterone receptors. It acts as an agonist, mimicking the effects of natural progesterone. Additionally, it has antimineralocorticoid activity, which helps in reducing water retention and blood pressure . The molecular targets include:
Progesterone receptors: Modulating reproductive functions.
Mineralocorticoid receptors: Reducing sodium and water retention.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Mexrenoate Potassium ()
Structure :
- IUPAC Name: Potassium 3-[(7R,8R,9S,10R,13S,14S,17R)-17-hydroxy-7-(methoxycarbonyl)-10,13-dimethyl-3-oxo-...propanoate.
- Contains a methoxycarbonyl group at the 7-position, distinguishing it from the target compound.
Pharmacological Comparison :
Key Difference: The methoxycarbonyl group in mexrenoate improves metabolic stability but reduces aqueous solubility compared to the target compound.
Canrenoate Potassium ()
Structure :
- IUPAC Name: Potassium 3-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-...propanoate.
- Lacks the hexacyclic framework, instead featuring a dodecahydro-1H-cyclopenta[a]phenanthren backbone.
Functional Comparison :
Key Difference: The hexacyclic structure of the target compound confers slower metabolism, reducing electrolyte imbalance risks compared to canrenoate.
Potassium Propanoate ()
Structure : A simple carboxylic acid salt (C3H5KO2).
Physicochemical Comparison :
Key Insight: The steroidal backbone of the target compound introduces biological activity absent in simpler propanoate salts.
Research Findings and Mechanistic Insights
- Structural-Activity Relationship (SAR): The 15-hydroxy and 7-oxo groups in the target compound are essential for receptor binding. Removal of these groups (as in mexrenoate) alters potency and selectivity .
- Thermodynamic Stability: The hexacyclic framework increases rigidity, reducing entropy loss upon binding to mineralocorticoid receptors compared to canrenoate .
- Synthetic Challenges : The stereochemical complexity (10 chiral centers) complicates synthesis, requiring advanced asymmetric catalysis techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
